molecular formula C17H16ClNO4 B290528 Methyl 4-chloro-3-{[(4-methoxyphenyl)acetyl]amino}benzoate

Methyl 4-chloro-3-{[(4-methoxyphenyl)acetyl]amino}benzoate

Cat. No. B290528
M. Wt: 333.8 g/mol
InChI Key: MHHOYCFMAHWQKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-chloro-3-{[(4-methoxyphenyl)acetyl]amino}benzoate, also known as MCA, is a synthetic compound that has been extensively used in scientific research. MCA is a benzoate derivative and belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs). MCA has shown potential in treating various diseases due to its anti-inflammatory and analgesic properties.

Mechanism of Action

Methyl 4-chloro-3-{[(4-methoxyphenyl)acetyl]amino}benzoate inhibits the activity of COX enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response and pain sensation. By inhibiting COX enzymes, Methyl 4-chloro-3-{[(4-methoxyphenyl)acetyl]amino}benzoate reduces inflammation and pain. Methyl 4-chloro-3-{[(4-methoxyphenyl)acetyl]amino}benzoate also inhibits the activity of lipoxygenase enzymes, which are responsible for the production of leukotrienes. Leukotrienes are involved in the inflammatory response and asthma. By inhibiting lipoxygenase enzymes, Methyl 4-chloro-3-{[(4-methoxyphenyl)acetyl]amino}benzoate reduces inflammation and asthma.
Biochemical and Physiological Effects:
Methyl 4-chloro-3-{[(4-methoxyphenyl)acetyl]amino}benzoate has been found to have anti-inflammatory and analgesic properties. Methyl 4-chloro-3-{[(4-methoxyphenyl)acetyl]amino}benzoate reduces the production of prostaglandins and leukotrienes, which are involved in the inflammatory response and pain sensation. Methyl 4-chloro-3-{[(4-methoxyphenyl)acetyl]amino}benzoate also reduces the production of cytokines, which are involved in the immune response. Methyl 4-chloro-3-{[(4-methoxyphenyl)acetyl]amino}benzoate has been found to have a low toxicity profile and does not cause any adverse effects on the liver and kidney.

Advantages and Limitations for Lab Experiments

Methyl 4-chloro-3-{[(4-methoxyphenyl)acetyl]amino}benzoate has several advantages for lab experiments. Methyl 4-chloro-3-{[(4-methoxyphenyl)acetyl]amino}benzoate has a low toxicity profile and does not cause any adverse effects on the liver and kidney. Methyl 4-chloro-3-{[(4-methoxyphenyl)acetyl]amino}benzoate is easily synthesized and has a high yield. Methyl 4-chloro-3-{[(4-methoxyphenyl)acetyl]amino}benzoate has been extensively studied and its mechanism of action is well understood. However, Methyl 4-chloro-3-{[(4-methoxyphenyl)acetyl]amino}benzoate also has some limitations for lab experiments. Methyl 4-chloro-3-{[(4-methoxyphenyl)acetyl]amino}benzoate is a synthetic compound and may not accurately represent the effects of natural compounds. Methyl 4-chloro-3-{[(4-methoxyphenyl)acetyl]amino}benzoate may also have different effects in different cell types and tissues.

Future Directions

There are several future directions for the use of Methyl 4-chloro-3-{[(4-methoxyphenyl)acetyl]amino}benzoate in scientific research. Methyl 4-chloro-3-{[(4-methoxyphenyl)acetyl]amino}benzoate has shown potential in treating various diseases such as arthritis, cancer, and Alzheimer's disease. Further studies are needed to determine the efficacy and safety of Methyl 4-chloro-3-{[(4-methoxyphenyl)acetyl]amino}benzoate in treating these diseases. Methyl 4-chloro-3-{[(4-methoxyphenyl)acetyl]amino}benzoate may also be used in combination with other drugs to enhance its therapeutic effects. The development of Methyl 4-chloro-3-{[(4-methoxyphenyl)acetyl]amino}benzoate analogs may also lead to the discovery of more potent and selective anti-inflammatory and analgesic compounds.

Synthesis Methods

Methyl 4-chloro-3-{[(4-methoxyphenyl)acetyl]amino}benzoate can be synthesized by reacting 4-chloro-3-nitrobenzoic acid with 4-methoxyphenylacetic acid in the presence of thionyl chloride. The resulting intermediate is then reacted with methylamine to obtain Methyl 4-chloro-3-{[(4-methoxyphenyl)acetyl]amino}benzoate. The yield of Methyl 4-chloro-3-{[(4-methoxyphenyl)acetyl]amino}benzoate synthesis is around 70%.

Scientific Research Applications

Methyl 4-chloro-3-{[(4-methoxyphenyl)acetyl]amino}benzoate has been extensively used in scientific research due to its anti-inflammatory and analgesic properties. Methyl 4-chloro-3-{[(4-methoxyphenyl)acetyl]amino}benzoate has shown potential in treating various diseases such as arthritis, cancer, and Alzheimer's disease. Methyl 4-chloro-3-{[(4-methoxyphenyl)acetyl]amino}benzoate has been found to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response and pain sensation. By inhibiting COX enzymes, Methyl 4-chloro-3-{[(4-methoxyphenyl)acetyl]amino}benzoate reduces inflammation and pain.

properties

Molecular Formula

C17H16ClNO4

Molecular Weight

333.8 g/mol

IUPAC Name

methyl 4-chloro-3-[[2-(4-methoxyphenyl)acetyl]amino]benzoate

InChI

InChI=1S/C17H16ClNO4/c1-22-13-6-3-11(4-7-13)9-16(20)19-15-10-12(17(21)23-2)5-8-14(15)18/h3-8,10H,9H2,1-2H3,(H,19,20)

InChI Key

MHHOYCFMAHWQKD-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CC(=O)NC2=C(C=CC(=C2)C(=O)OC)Cl

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2=C(C=CC(=C2)C(=O)OC)Cl

Origin of Product

United States

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